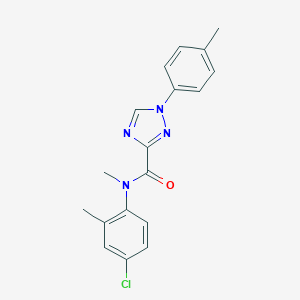
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, also known as CMT3, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMT3 is a triazole-based compound that has been synthesized using various methods.
Mécanisme D'action
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide also inhibits the production of inflammatory cytokines, such as TNF-α and IL-1β. In cancer cells, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide induces apoptosis by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. In fungi, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the synthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has minimal toxicity in vitro and in vivo. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to inhibit the growth of various cancer cell lines and reduce the size of tumors in animal models. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several advantages for lab experiments, including its low toxicity and ability to inhibit multiple targets. However, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has limited solubility in water, which can make it difficult to administer in vivo. In addition, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has not been extensively studied in humans, and its long-term safety and efficacy are not well understood.
Orientations Futures
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide. One potential application is its use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another potential application is its use as an anti-cancer agent, either alone or in combination with other drugs. Finally, N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide may have potential as an anti-fungal agent, particularly for the treatment of drug-resistant fungal infections. Further studies are needed to fully understand the therapeutic potential of N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide and its underlying mechanisms of action.
Méthodes De Synthèse
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been synthesized using various methods, including the reaction of 4-chloro-2-methylbenzoic acid with 4-methylphenyl hydrazine hydrochloride, followed by reaction with methyl isocyanate. Another method involves the reaction of 4-chloro-2-methylphenyl isocyanate with 4-methylphenyl hydrazine hydrochloride, followed by reaction with acetic anhydride.
Applications De Recherche Scientifique
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-fungal properties. Studies have shown that N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibits the production of inflammatory cytokines and reduces the expression of inflammatory genes. N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has also been shown to induce apoptosis in cancer cells and inhibit the growth of fungi.
Propriétés
Nom du produit |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Formule moléculaire |
C18H17ClN4O |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-12-4-7-15(8-5-12)23-11-20-17(21-23)18(24)22(3)16-9-6-14(19)10-13(16)2/h4-11H,1-3H3 |
Clé InChI |
PGRHDPMAXBIRCB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=C(C=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![methyl 4-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B278873.png)


![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278878.png)